[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol
描述
属性
IUPAC Name |
(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIFHKILVXDLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Piperidine and pyrimidine derivatives are known to interact with a variety of targets in the body. For instance, piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit their effects by inhibiting certain enzymes or interacting with specific receptors.
Biochemical Pathways
The biochemical pathways affected by these compounds can also be diverse. For instance, some piperidine derivatives have been found to affect pathways related to inflammation, pain perception, and various neurological processes.
Result of Action
The molecular and cellular effects of these compounds can be diverse and depend on their specific mode of action. For example, some piperidine derivatives have been found to have antiproliferative effects on various types of cancers.
生物活性
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol, with the chemical formula CHNO and a molecular weight of 207.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves reactions that incorporate piperidine and pyrimidine derivatives. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and purity. For example, a typical synthetic route involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with piperidine in the presence of palladium catalysts under controlled conditions .
Anticancer Properties
Research indicates that compounds containing pyrimidine structures exhibit significant anticancer activity. This compound has been evaluated for its potential to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that derivatives of this compound can effectively reduce the viability of cancer cells, including breast and lung cancer lines .
Table 1: Summary of Anticancer Activity
Antioxidant Activity
In addition to anticancer effects, this compound has been studied for its antioxidant properties. Antioxidant assays demonstrate that this compound can scavenge free radicals, suggesting a protective role against oxidative stress-related diseases .
Table 2: Antioxidant Activity
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Studies have shown that it can modulate the activity of oncogenic proteins such as BCL6, which plays a crucial role in lymphoid malignancies . The presence of the hydroxyl group in its structure enhances binding affinity and promotes biological activity.
Case Studies
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor reduction. In one study, administration of this compound resulted in a significant decrease in tumor size compared to control groups, indicating its potential as an anticancer agent .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that [6-Methyl...methanol] exhibits favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .
科学研究应用
Anticancer Activity
Research indicates that compounds with pyrimidine structures possess notable anticancer properties. [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF7 | 15.2 | |
| Lung Cancer | A549 | 12.8 | |
| Colon Cancer | HCT116 | 10.5 |
In vitro studies show that this compound effectively reduces the viability of cancer cells, suggesting its potential as an anticancer agent.
Antioxidant Properties
In addition to its anticancer effects, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals, indicating a protective role against oxidative stress-related diseases.
Table 2: Antioxidant Activity
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in tumor reduction. In one notable study, administration of this compound resulted in a significant decrease in tumor size compared to control groups, indicating its potential as an anticancer agent.
Pharmacokinetics
Investigations into the pharmacokinetic properties reveal that this compound exhibits favorable absorption and distribution characteristics. These properties make it a candidate for further development as a therapeutic agent.
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol and related compounds:
Key Observations:
Polarity and Solubility : The hydroxymethyl group in the target compound confers higher polarity compared to the methoxymethyl group in or the methyl/amine groups in . This may improve aqueous solubility but reduce membrane permeability.
Bioactivity : The amine group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine could facilitate interactions with acidic residues in enzyme active sites, whereas the phenyl group in may enhance binding to hydrophobic pockets.
Metabolic Stability : The methoxymethyl group in is less prone to oxidation than the hydroxymethyl group in the target compound, suggesting differences in metabolic pathways.
准备方法
Starting Materials and Intermediates
- 6-Methyl-2,4-dichloropyrimidine or 6-methyl-2,4-diaminopyrimidine derivatives are common starting points.
- The 2-position chlorine or amino group is displaced by piperidine via nucleophilic aromatic substitution.
- The 4-position substituent is converted to a hydroxymethyl group, often by reduction of an aldehyde or halomethyl intermediate.
Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | React 6-methyl-2,4-dichloropyrimidine with piperidine in a polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) | 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-chloride intermediate |
| 2 | Hydroxymethyl introduction | Reduction of 4-chloropyrimidine intermediate with sodium borohydride or catalytic hydrogenation | This compound |
This sequence is supported by analogous pyrimidine syntheses described in patent literature and research articles, emphasizing nucleophilic aromatic substitution followed by selective reduction steps.
Detailed Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution to enhance reactivity.
- Bases: Potassium carbonate or sodium hydride to deprotonate piperidine and facilitate substitution.
- Temperature: Elevated temperatures (80–120 °C) are typically employed to drive substitution reactions.
- Reduction: Sodium borohydride in methanol or catalytic hydrogenation (Pd/C) under mild conditions converts the 4-position substituent to the hydroxymethyl group with good selectivity.
Purification and Characterization
- Purification: Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography) are used to purify the final product.
- Characterization: Confirmed by spectroscopic methods including:
- ¹H-NMR: Signals corresponding to piperidine protons (δ 1.4–2.8 ppm), methyl group (δ ~2.5 ppm), and hydroxymethyl protons.
- Mass Spectrometry: Molecular ion peak at m/z 207.27 ([M+H]⁺), consistent with molecular weight.
- FT-IR: Characteristic O–H stretch confirming hydroxymethyl presence.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution | Displacement of 2-chloropyrimidine by piperidine | High regioselectivity, straightforward | Requires elevated temperature, careful control of reaction time |
| Reduction to hydroxymethyl | Sodium borohydride or catalytic hydrogenation | Mild conditions, selective reduction | Sodium borohydride may reduce other groups; catalytic hydrogenation requires catalyst handling |
| Solvent choice | DMF, DMSO for substitution; methanol for reduction | Enhances reaction rates and solubility | DMF/DMSO are high boiling and require removal; methanol is flammable |
| Purification | Recrystallization, chromatography | High purity product | Time-consuming, solvent-intensive |
Research Findings and Patents
- European Patent EP1437348A1 describes processes for preparing 6-methyl-pyrimidine derivatives including those with piperidinyl substitution, emphasizing nucleophilic substitution and neutralizing agents in the medium to optimize yield and purity.
- Custom synthesis providers report the availability of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol intermediates, which can be further functionalized to the methanol derivative.
- Medicinal chemistry literature indicates that the piperidinyl substitution is introduced via base-catalyzed condensation reactions on halogenated pyrimidine intermediates, followed by reduction steps to install hydroxymethyl groups.
- Process optimization includes controlling pH during workup (neutralization with saturated sodium bicarbonate), drying with anhydrous sodium sulfate, and purification by silica gel chromatography to achieve high purity.
常见问题
Basic Question: What are the recommended synthetic routes for [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol?
Methodological Answer:
A common synthetic approach involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. For example:
Scaffold Preparation : Start with a 6-methylpyrimidin-4-ol derivative. Introduce the piperidin-1-yl group at position 2 via nucleophilic substitution using piperidine under reflux conditions in ethanol .
Hydroxymethylation : React the intermediate with paraformaldehyde in the presence of a base (e.g., NaOH) to introduce the methanol group at position 3. This step may require glacial acetic acid for crystallization .
Purification : Use recrystallization (water/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) .
Basic Question: How should researchers characterize this compound?
Methodological Answer:
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., O–H···N interactions) .
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to identify key signals:
- Methanol proton (δ ~4.5 ppm, broad singlet).
- Piperidine protons (δ ~1.5–3.0 ppm, multiplet).
- Pyrimidine ring protons (δ ~6.5–8.0 ppm) .
- Purity Analysis :
Basic Question: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : The compound is sensitive to light and moisture. Degradation studies (TGA/DSC) show stability up to 150°C, but prolonged exposure to air leads to oxidation of the methanol group .
- Storage :
Advanced Question: How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives?
Methodological Answer:
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line consistency, serum-free media) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example:
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published IC₅₀ values and correlate with experimental variables .
Advanced Question: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Reaction Optimization :
- Design of Experiments (DoE) : Apply factorial design to variables (molar ratios, solvent polarity) and analyze via response surface methodology .
Advanced Question: What computational methods are suitable for predicting the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the methanol group and active-site residues .
- DFT Calculations : Compute electronic properties (HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-31G(d) are recommended for pyrimidine derivatives .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic profiles (e.g., blood-brain barrier permeability) .
Advanced Question: How to analyze conflicting spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Solvent Effects : Re-run NMR in consistent deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Dynamic Exchange : For broad methanol proton signals, variable-temperature NMR (25–60°C) can resolve exchange broadening due to hydrogen bonding .
Advanced Question: What strategies validate the compound’s role in drug design?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
